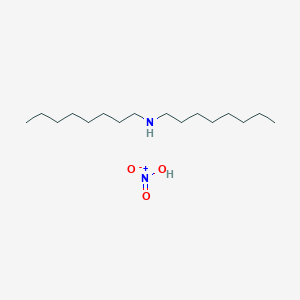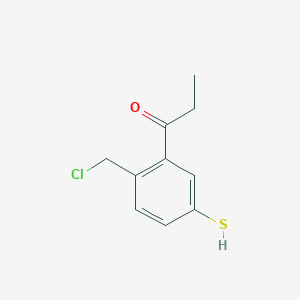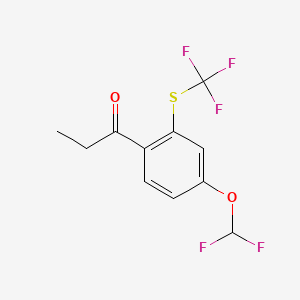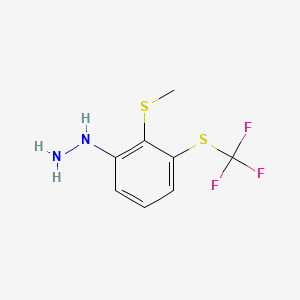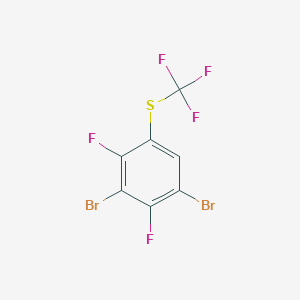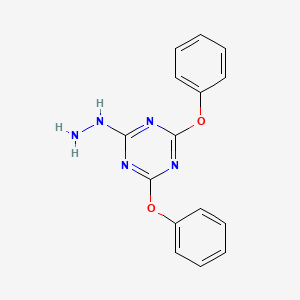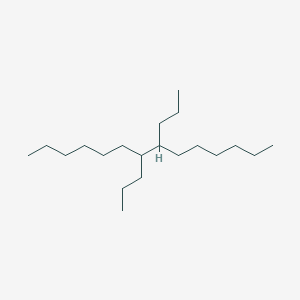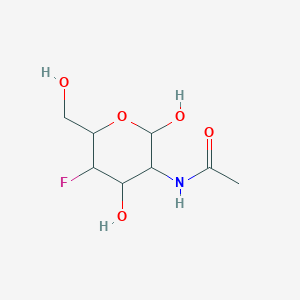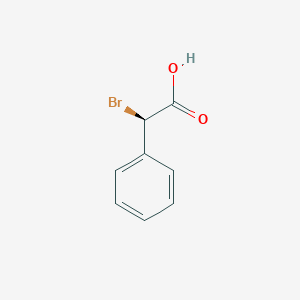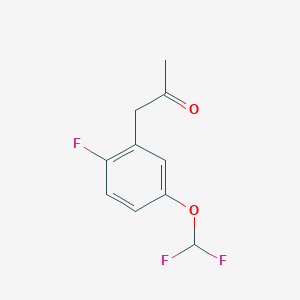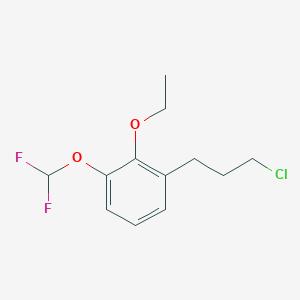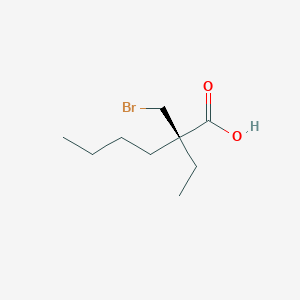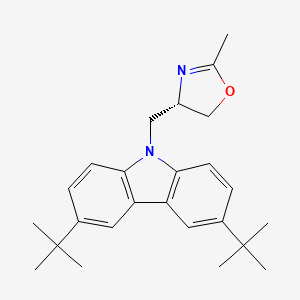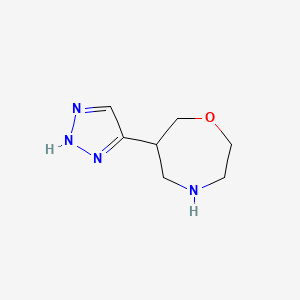
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both a triazole and an oxazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxazepane ring can be synthesized through various methods, including cyclization reactions involving amines and epoxides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.
Applications De Recherche Scientifique
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.
Mécanisme D'action
The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Another triazole-containing compound with applications in supramolecular chemistry.
1H-1,2,3-Triazole Analogs: A broad class of compounds with similar triazole rings, used in various chemical and biological applications.
Uniqueness
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
6-(2H-triazol-4-yl)-1,4-oxazepane |
InChI |
InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11) |
Clé InChI |
IFMCGSJZMKGGAC-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CN1)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


